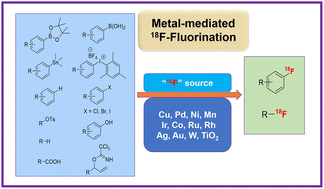Recent progress on radiofluorination using metals: strategies for generation of C–18F bonds
Organic Chemistry Frontiers Pub Date: 2023-09-27 DOI: 10.1039/D3QO00772C
Abstract
C–F bond formation is an important research topic in organic synthesis because of the wide use of organofluorine compounds in various areas including pharmaceuticals, agricultural applications, and materials science. In particular, C–18F bond formation by incorporation of fluorine-18 (18F) with organic molecules is an important process to produce 18F-labeled radiotracers, which are commonly used in Positron Emission Tomography (PET). Several novel fluorination techniques have been developed due to the growing clinical demand for 18F radiotracers. Metal-mediated radiofluorination is a reliable method for the formation of C–18F bonds to produce 18F-labeled molecules compared to other methods. In this review, we summarize recent advances in the generation of C–18F bonds through metal-catalyzed radiofluorination.

Recommended Literature
- [1] Alkyl- and aryl-thioalkylation of olefins with organotrifluoroborates by photoredox catalysis†
- [2] Insoluble oxalates modified K2XF6:Mn4+ (X = Ti, Ge, Si) red-emitting phosphors exhibiting excellent moisture resistance and luminescence for warm white light-emitting diodes†
- [3] Gelation of a metal oxide cluster for a proton exchange membrane operated under low humidity†
- [4] About the TATB hypothesis: solvation of the Asφ4+ and Bφ4- ions and their tetrahedral and spherical analogues in aqueous/nonaqueous solvents and at a water–chloroform interface
- [5] [Ba13Sb36Cl34O54]8−: high-nuclearity cluster for the assembly of nanocluster-based compounds†
- [6] Spin probe method of electron paramagnetic resonance spectroscopy – a qualitative test for measuring the evolution of dry eye syndrome under treatment†
- [7] The repulsion energies in ionic compounds
- [8] Formation of disk-like micelles of triblock copolymers in frustrating solvents†
- [9] Morphology-controlled synthesis of α-MoO3 nanomaterials for ethanol oxidation
- [10] Intrinsic stability enhancement and ionic migration reduction by fluorinated cations incorporated in hybrid lead halide perovskites†










